molecular formula C13H13ClN2O2S B2974736 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 851169-53-4

7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2974736
CAS No.: 851169-53-4
M. Wt: 296.77
InChI Key: PIDANLYQPDAYQQ-UHFFFAOYSA-N
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Description

7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic quinazolinone derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a core structure for the development of potent and selective kinase inhibitors. The molecule features key pharmacophoric elements, including the 4-quinazolinone core known for its ability to bind to the ATP-binding site of various protein kinases [1] . The presence of the sulfanyl (thiol) group at the 2-position and the tetrahydrofuran (oxolane) moiety at the 3-position provides critical synthetic handles for structure-activity relationship (SAR) studies, allowing researchers to optimize selectivity and potency against specific kinase targets. This compound is of significant interest in oncology research, particularly in the design of inhibitors targeting aberrant signaling pathways in cancers [2] . Furthermore, its structural motif is investigated for modulating other therapeutic targets, including enzymes involved in neurological and inflammatory diseases, making it a valuable chemical tool for probing complex biological mechanisms and validating new drug targets in vitro.

Properties

IUPAC Name

7-chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-8-3-4-10-11(6-8)15-13(19)16(12(10)17)7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDANLYQPDAYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions:

    Starting Materials: The synthesis begins with commercially available 2-aminobenzamide and 7-chloro-2-methylquinazolin-4-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-aminobenzamide with 7-chloro-2-methylquinazolin-4-one under basic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the quinazolinone core.

    Substitution Reactions: The oxolan-2-ylmethyl group is introduced via a nucleophilic substitution reaction using oxirane (ethylene oxide) under acidic or basic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol reagent, such as thiourea, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the quinazolinone core or the chloro group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Amino, thio, or alkoxy derivatives of the quinazolinone core.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for anti-inflammatory, anticancer, and antimicrobial activities. The presence of the sulfanyl group is particularly significant for enhancing biological activity.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its versatile reactivity allows for the creation of various derivatives with specific industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and sulfanyl groups play crucial roles in binding to active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolin-4-one Derivatives

Structural and Functional Group Variations

The table below highlights structural differences and similarities between the target compound and analogs from literature:

Compound Name Substituents (Position) Biological Activity Key Reference
7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-... 7-Cl, 3-(oxolan-2-ylmethyl), 2-SH Under investigation (hypothetical)
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-... 2-phenylethenyl, 4-sulfonamide COX-2 inhibition (47.1% at 20 μM)
Albaconazole 7-Cl, 3-(difluorophenyl-triazolyl) Antifungal (clinical use)
7-Hydroxy-2-isopropyl-3-(4-trifluoromethyl)... 7-OH, 2-isopropyl, 3-CF3-phenyl Unspecified (research chemical)

Pharmacological and Physicochemical Properties

  • Antifungal Activity : Unlike Albaconazole , which has a triazole group critical for targeting fungal cytochrome P450, the target compound’s oxolan-2-ylmethyl group may reduce antifungal potency but improve metabolic stability.

Metabolic and Toxicological Considerations

  • The oxolan-2-ylmethyl group is metabolized to tetrahydrofurfuryl alcohol, a common metabolite shared with acrylate/methacrylate derivatives .
  • Sulfanyl groups are prone to oxidation, which may generate reactive metabolites, unlike the more stable sulfonamides in COX-2 inhibitors .

Biological Activity

7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₃ClN₂O₂S
  • Molecular Weight : 296.77 g/mol
  • IUPAC Name : 7-chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Research indicates that compounds similar to 7-chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one may exhibit various mechanisms of action:

  • Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, a related compound demonstrated significant antiproliferative effects against lung and breast cancer cells by inducing apoptosis and inhibiting angiogenesis .
  • Antimicrobial Properties : Some quinazoline derivatives have shown efficacy against bacterial infections, potentially through the inhibition of bacterial enzymes or interference with cellular processes .
  • Antimalarial Activity : Recent studies have identified quinazolinone derivatives as potential antimalarial agents, suggesting that structural modifications can enhance their activity against Plasmodium species .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of lung and breast cancer cell proliferation
AntimicrobialInhibition of bacterial growth
AntimalarialEffective against Plasmodium spp.

Case Studies

  • Anticancer Studies : A study published in 2021 explored the anticancer potential of various quinazoline derivatives, including those with structural similarities to our compound. The results indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of sulfanyl-substituted quinazolines. The findings revealed that these compounds exhibited significant antibacterial activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can lead to variations in potency and selectivity. For example:

  • The introduction of halogen substituents has been associated with increased lipophilicity and improved membrane penetration.
  • Variations in the oxolane moiety can influence solubility and bioavailability.

Q & A

Q. What are the standard synthetic protocols for 7-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one?

  • Methodological Answer : The synthesis typically involves a multi-step pathway. For analogous quinazolin-4-one derivatives, a common approach includes:

Condensation : Reacting benzoic acid derivatives with aryl isothiocyanates in anhydrous ethanol under reflux (4–6 hours) with triethylamine as a catalyst .

Cyclization : Formation of the quinazolinone core via intramolecular cyclization under acidic or basic conditions.

Functionalization : Introducing the oxolan-2-ylmethyl group through alkylation or nucleophilic substitution.
Example: For 3-aryl-2-sulfanyl derivatives, yields range from 65–85% after recrystallization from DMF/water .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–H stretch at ~2550 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, oxolan methylene protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • Elemental Analysis : Ensures purity (>95% C, H, N, S content) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., stability up to 150°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer : Use factorial design to evaluate parameters:
FactorRange TestedOptimal Value
Temperature30–70°C40°C
Reaction Time2–6 hours4.5 hours
Catalyst Loading0.1–1.0 eq0.5 eq
  • Response Surface Methodology (RSM) identifies interactions between variables. For nitration, activated carbon (0.2 g/mmol) minimizes byproduct formation (e.g., dinitro derivatives) .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for small-molecule refinement, adjusting parameters like ADPs and occupancy ratios .
  • Cross-Validation : Compare X-ray diffraction data (e.g., PDB: 1.9 Å resolution) with spectroscopic results (¹³C NMR chemical shifts) .
  • Twinned Data Handling : Apply SHELXPRO for twin-law identification (e.g., BASF parameter adjustment) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to tankyrase-2 (PDB: 4L9A). Key interactions:
  • Hydrogen bonding between sulfanyl group and Gly1182.
  • Hydrophobic packing of oxolan-2-ylmethyl with Phe1034 .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to estimate electronic properties (e.g., HOMO-LUMO gap for redox activity) .

Q. How are synthetic byproducts identified and quantified in complex mixtures?

  • Methodological Answer :
  • LC-MS/MS : Employ a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) with MRM mode for trace analysis.
  • Isotopic Labeling : Use ¹³C-labeled precursors to track unexpected side reactions (e.g., ring-opening during alkylation) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :
  • Dynamic NMR : Resolve tautomerism (e.g., thiol ↔ thione equilibrium) by variable-temperature ¹H NMR (e.g., –40°C to 80°C) .
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Application in Drug Design

Q. What structural modifications enhance the compound’s bioactivity?

  • Methodological Answer :
  • Scaffold Hopping : Replace oxolan-2-ylmethyl with spirocyclic moieties to improve metabolic stability .
  • Prodrug Design : Introduce acetyl-protected sulfanyl groups for enhanced solubility .

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